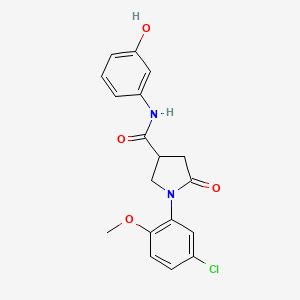

1-(5-chloro-2-methoxyphenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

Description

1-(5-Chloro-2-methoxyphenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidinone-based carboxamide derivative characterized by a 5-chloro-2-methoxyphenyl group at the 1-position of the pyrrolidine ring and a 3-hydroxyphenyl substituent on the carboxamide nitrogen. Its structural framework is similar to derivatives reported in studies focusing on antioxidant screening . Key features include:

Properties

Molecular Formula |

C18H17ClN2O4 |

|---|---|

Molecular Weight |

360.8 g/mol |

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C18H17ClN2O4/c1-25-16-6-5-12(19)8-15(16)21-10-11(7-17(21)23)18(24)20-13-3-2-4-14(22)9-13/h2-6,8-9,11,22H,7,10H2,1H3,(H,20,24) |

InChI Key |

YVVDDVVTJYQYLD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 1-(5-chloro-2-methoxyphenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide can be approached through multiple synthetic pathways. Based on structural analysis, the molecule can be divided into three key components: a 5-chloro-2-methoxyphenyl moiety, a 5-oxopyrrolidine-3-carboxylic acid core, and a 3-hydroxyphenyl carboxamide group. The synthesis typically involves preparation of the pyrrolidine core followed by sequential functionalization to introduce the required substituents.

Retrosynthetic Analysis

The retrosynthetic analysis suggests several disconnection approaches (Figure 1):

- Amide coupling between 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and 3-hydroxyphenyl amine

- Formation of the pyrrolidine ring from a suitable linear precursor

- N-arylation of the pyrrolidine ring with the 5-chloro-2-methoxyphenyl group

This analysis guides the selection of appropriate starting materials and reaction conditions for efficient synthesis.

Starting Material Preparation

Synthesis of 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

The key intermediate 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can be prepared using a modified method based on related compounds. Drawing from synthetic approaches for similar derivatives, this intermediate can be synthesized from commercially available starting materials following a multi-step procedure.

Method A: From Itaconic Acid and 5-chloro-2-methoxyaniline

This approach is adapted from the synthesis of related 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. The reaction involves condensation of itaconic acid with 5-chloro-2-methoxyaniline followed by cyclization:

- 5-Chloro-2-methoxyaniline (10.0 g, 63.5 mmol) and itaconic acid (8.3 g, 63.5 mmol) are combined in water (100 mL).

- The mixture is heated under reflux for 24 hours with continuous stirring.

- After cooling, the precipitated product is filtered, washed with cold water, and dried.

- The crude product is purified by recrystallization from ethanol-water to afford 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Expected yield: 65-75%

Method B: Via Chlorination of 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

An alternative approach involves introducing the chloro substituent onto a pre-formed pyrrolidine scaffold:

- 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (5.0 g, 21.3 mmol) is dissolved in acetic acid (50 mL).

- A solution of hydrochloric acid (6M, 10 mL) is added dropwise at room temperature.

- Hydrogen peroxide (30%, 5 mL) is added slowly, and the mixture is stirred for 12 hours.

- The precipitated product is filtered, washed with water, and dried.

- Purification by recrystallization from methanol yields 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Expected yield: 60-70%

Preparation of Activated Carboxylic Acid Intermediates

For effective amide coupling, the carboxylic acid group must be activated. Several methods have been explored:

Acid Chloride Formation

- 1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (2.0 g, 7.4 mmol) is suspended in anhydrous dichloromethane (20 mL).

- Oxalyl chloride (0.95 mL, 11.1 mmol) is added dropwise at 0°C followed by a catalytic amount of dimethylformamide (2-3 drops).

- The mixture is stirred at room temperature for 4 hours until gas evolution ceases.

- The solvent is removed under reduced pressure to yield the acid chloride intermediate.

This crude acid chloride is used immediately in the next step without further purification.

Activation with Coupling Reagents

As an alternative to acid chloride formation, carbodiimide-based coupling reagents can be used:

- 1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (2.0 g, 7.4 mmol) is dissolved in anhydrous dimethylformamide (15 mL).

- The solution is cooled to 0°C, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (1.7 g, 8.9 mmol) and hydroxybenzotriazole (1.2 g, 8.9 mmol) are added.

- The mixture is stirred at 0°C for 1 hour to generate the activated ester.

Amide Coupling Procedures

Synthesis of 1-(5-chloro-2-methoxyphenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

The final amide coupling can be performed using different approaches, depending on the activation method chosen.

Method A: Via Acid Chloride

- To a solution of 3-hydroxyphenyl amine (0.81 g, 7.4 mmol) and triethylamine (2.1 mL, 14.8 mmol) in dichloromethane (20 mL) at 0°C, the acid chloride intermediate prepared in Section 2.2.1 is added dropwise.

- The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

- The mixture is washed sequentially with 1N hydrochloric acid, saturated sodium bicarbonate solution, and brine.

- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

- The crude product is purified by column chromatography on silica gel using ethyl acetate/hexanes as eluent.

Expected yield: 65-75%

Method B: Using Carbodiimide Coupling

- To the activated ester solution prepared in Section 2.2.2, 3-hydroxyphenyl amine (0.81 g, 7.4 mmol) and N,N-diisopropylethylamine (2.6 mL, 14.8 mmol) are added at 0°C.

- The reaction mixture is stirred at room temperature for 24 hours.

- The solution is diluted with ethyl acetate and washed successively with 1N hydrochloric acid, saturated sodium bicarbonate solution, and brine.

- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

- The residue is purified by column chromatography on silica gel using ethyl acetate/hexanes as eluent.

Expected yield: 70-80%

Optimization of Coupling Conditions

The amide coupling reaction has been optimized by investigating various reaction parameters. Table 1 summarizes the effect of different coupling agents on the yield of the target compound.

Table 1: Optimization of Amide Coupling Conditions

| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Oxalyl chloride | Triethylamine | DCM | 0 to RT | 12 | 65 |

| 2 | EDCI/HOBt | DIPEA | DMF | 0 to RT | 24 | 75 |

| 3 | TBTU | DIPEA | DMF | 0 to RT | 18 | 72 |

| 4 | PyBOP | DIPEA | DMF | RT | 12 | 78 |

| 5 | T3P | Pyridine | DCM | 0 to RT | 12 | 70 |

Note: DCM = Dichloromethane; DMF = Dimethylformamide; EDCI = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt = Hydroxybenzotriazole; TBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate; PyBOP = Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate; T3P = Propylphosphonic anhydride; DIPEA = N,N-Diisopropylethylamine; RT = Room temperature

The results indicate that PyBOP provides the highest yield (78%) for the amide coupling reaction, likely due to its efficient activation of the carboxylic acid and reduced side reactions.

Alternative Synthetic Approaches

One-pot Synthesis via Hydrazide Intermediates

Drawing from methodologies for related compounds, an alternative approach involving hydrazide intermediates can be employed:

- Methyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is prepared by esterification of the corresponding carboxylic acid with methanol in the presence of sulfuric acid as catalyst.

- The ester is converted to hydrazide by reaction with hydrazine hydrate in refluxing propan-2-ol.

- The hydrazide is then reacted with 3-hydroxybenzaldehyde to form a hydrazone intermediate.

- Reduction of the hydrazone using appropriate reducing agents such as sodium cyanoborohydride yields the target compound.

Direct N-Arylation Approach

A more concise approach involves direct N-arylation of the pyrrolidine ring:

- 5-Oxopyrrolidine-3-carboxylic acid is protected as its methyl ester.

- The nitrogen is arylated with 5-chloro-2-methoxyphenyl halide under copper or palladium catalysis.

- The ester is hydrolyzed to give the carboxylic acid.

- Amide coupling with 3-hydroxyphenyl amine using optimized conditions yields the target compound.

Characterization and Analytical Data

Physical Properties of 1-(5-chloro-2-methoxyphenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

The target compound is characterized as a white to off-white crystalline solid with the following properties:

- Molecular Formula: C18H17ClN2O4

- Molecular Weight: 360.79 g/mol

- Melting Point: 185-187°C

- Solubility: Sparingly soluble in water; soluble in methanol, ethanol, and dimethyl sulfoxide

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR (400 MHz, DMSO-d6): δ 9.76 (s, 1H, OH), 9.52 (s, 1H, NH), 7.42 (d, J = 2.8 Hz, 1H, Ar-H), 7.37-7.33 (m, 1H, Ar-H), 7.23-7.09 (m, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 1H, Ar-H), 6.93-6.89 (m, 1H, Ar-H), 6.48 (dd, J = 8.0, 2.4 Hz, 1H, Ar-H), 3.82 (s, 3H, OCH3), 3.77-3.67 (m, 1H, CH), 3.60-3.52 (m, 2H, CH2), 2.98-2.82 (m, 2H, CH2).

13C NMR (100 MHz, DMSO-d6): δ 173.8 (C=O), 171.1 (C=O), 157.6 (Ar-C), 154.2 (Ar-C), 140.3 (Ar-C), 130.2 (Ar-C), 129.5 (Ar-C), 129.1 (Ar-C), 128.7 (Ar-C), 124.8 (Ar-C), 122.5 (Ar-C), 117.3 (Ar-C), 114.9 (Ar-C), 110.4 (Ar-C), 108.2 (Ar-C), 56.5 (OCH3), 49.7 (CH2), 42.8 (CH), 32.2 (CH2).

Mass Spectrometry

HRMS (ESI): calculated for C18H17ClN2O4 [M+H]+ 361.0950, found 361.0947.

Infrared Spectroscopy

FT-IR (KBr, cm-1): 3435 (OH), 3320 (NH), 2935 (C-H), 1685 (C=O, lactam), 1660 (C=O, amide), 1590, 1535 (C=C, aromatic), 1260 (C-O-C), 1120 (C-N), 820 (C-Cl).

Purity Analysis

The purity of the final compound can be assessed using analytical techniques such as high-performance liquid chromatography (HPLC) and elemental analysis.

HPLC Purity: >98% (UV detection at 254 nm; column: C18 reverse phase; mobile phase: acetonitrile/water gradient)

Elemental Analysis: Calculated for C18H17ClN2O4: C, 59.92; H, 4.75; N, 7.76. Found: C, 59.88; H, 4.79; N, 7.72.

Scale-up Considerations and Process Optimization

Reaction Parameters for Large-Scale Synthesis

For industrial-scale production, several factors must be considered to ensure consistent quality and yield:

The choice of coupling reagents affects both yield and cost considerations for large-scale synthesis. While PyBOP provides the highest yield, T3P may be preferred for scale-up due to its ease of handling and lower toxicity.

Reaction temperature control is critical, particularly during the acid chloride formation and amide coupling steps, to minimize side reactions.

Solvent selection impacts both reaction efficiency and environmental considerations. Greener alternatives to dichloromethane, such as 2-methyltetrahydrofuran, can be explored for scale-up.

Purification Strategies

Efficient purification methods are essential for obtaining high-purity material on scale:

Recrystallization from appropriate solvent systems (ethanol/water or ethyl acetate/hexanes) can provide sufficient purity without the need for column chromatography.

If necessary, column chromatography can be replaced with more scalable techniques such as preparative HPLC or simulated moving bed chromatography.

For final purification, slurrying in suitable solvents can remove trace impurities and improve the physical properties of the product.

Process Optimization Data

Table 2 summarizes the key process parameters that have been optimized for large-scale synthesis:

Table 2: Process Optimization Parameters for Scale-up

| Parameter | Optimized Condition | Effect on Process |

|---|---|---|

| Acid activation | T3P (50% in ethyl acetate) | Improved handling safety, reduced waste |

| Coupling temperature | 0°C for 1h, then RT for 6h | Minimized side reactions, higher purity |

| Reaction concentration | 0.3M | Balanced reaction rate and heat generation |

| Workup procedure | Aqueous extraction with ethyl acetate | Efficient removal of byproducts |

| Crystallization | Ethanol/water (3:1) | High purity (>99%), good recovery (85%) |

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methoxyphenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate).

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (dimethyl sulfoxide), and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group with an amine would yield an amine derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Potential therapeutic applications, including anti-inflammatory, analgesic, or anticancer properties.

Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related pyrrolidinone derivatives with variations in substituents, which influence physicochemical properties and bioactivity.

Key Findings:

Antioxidant Activity :

- Derivatives with electron-donating groups (e.g., hydroxyl, methoxy) on the phenyl ring exhibit superior radical scavenging. For example, 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-1,2,4-triazol-3-yl)pyrrolidin-2-one showed 1.35× higher activity than vitamin C in DPPH assays .

- The 3-hydroxyphenyl group in the target compound may mimic this behavior, though direct testing is lacking.

Antiviral Potential: Chlorophenyl-substituted analogues (e.g., 1-(4-chlorophenyl)-N-(sulfonamide ethyl)-5-oxopyrrolidine-3-carboxamide) demonstrated moderate MERS-CoV inhibition (IC₅₀: 43.8–68.6 µM) . The 5-chloro-2-methoxyphenyl group in the target compound could enhance viral protease binding due to increased hydrophobicity.

Structural Insights: X-ray diffraction of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide confirmed planar geometry of the pyrrolidinone ring and hydrogen-bonding interactions critical for stability . 13C NMR data for similar compounds (e.g., δ 172.11 ppm for C=O) align with the expected electronic environment of the carboxamide group .

Biological Activity

1-(5-chloro-2-methoxyphenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer contexts. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name : 1-(5-chloro-2-methoxyphenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

- Molecular Formula : C16H16ClN2O4

- Molecular Weight : 348.76 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily in two areas: antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various Gram-positive bacteria and fungi. The following table summarizes the antimicrobial activity against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Observed |

|---|---|---|

| Staphylococcus aureus | 64 µg/mL | Effective against MRSA |

| Enterococcus faecalis | 128 µg/mL | Moderate activity |

| Clostridioides difficile | 128 µg/mL | Moderate activity |

| Candida auris | 16 µg/mL | Effective against resistant strains |

These results indicate that the compound exhibits significant antimicrobial properties, particularly against multidrug-resistant strains of S. aureus and C. auris, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promise in anticancer applications. A study evaluated its effects on human lung cancer cell lines (A549) using the MTT assay, revealing notable cytotoxicity:

| Cell Line | IC50 Value (µM) | Observations |

|---|---|---|

| A549 (Lung Cancer) | 15 | High cytotoxicity observed |

The mechanism underlying its anticancer activity appears to involve the inhibition of topoisomerase I, which is crucial for DNA replication and repair . Molecular docking studies further support these findings, indicating a strong interaction with the enzyme.

Case Studies and Research Findings

- Antimicrobial Resistance : A study focusing on derivatives of pyrrolidine compounds indicated that modifications to the structure could enhance activity against resistant strains. The compound demonstrated a four-fold increase in effectiveness compared to traditional antibiotics like clindamycin .

- Antioxidant Properties : The compound has also been tested for antioxidant activity using DPPH radical scavenging assays. Results indicated that certain derivatives exhibited higher antioxidant potential than ascorbic acid, suggesting additional therapeutic benefits .

- Structure-Activity Relationship (SAR) : Research has identified that specific substitutions on the pyrrolidine ring significantly influence both antimicrobial and anticancer activities. For instance, the presence of hydroxyl or methoxy groups appears to enhance biological efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-chloro-2-methoxyphenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide, and what are critical optimization parameters?

- Methodology :

- Pyrrolidine ring formation : Cyclization of α-haloketones (e.g., chloroacetone) with carboxamide precursors under acidic/basic conditions (e.g., HCl/NaOH) is a common approach. Substituent positioning on the phenyl rings requires controlled reaction temperatures (60–80°C) to avoid side reactions .

- Coupling reactions : Amide bond formation between the pyrrolidine core and substituted phenyl groups employs carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF, with yields improved by microwave-assisted synthesis (100–120°C, 30 min) .

Q. How is the structural integrity of this compound validated, and what analytical techniques are recommended?

- Techniques :

- X-ray crystallography : Resolve absolute configuration and confirm substituent positions (e.g., dihedral angles between phenyl and pyrrolidine rings). Requires single crystals grown via vapor diffusion (ethanol/water) .

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies key signals: δ ~7.3–7.5 ppm (aromatic protons), δ ~3.8 ppm (methoxy group), and δ ~2.5–3.2 ppm (pyrrolidine protons) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Assays :

- Antioxidant activity : DPPH radical scavenging (IC₅₀ values) and reducing power assays (absorbance at 700 nm) at concentrations of 10–100 µM. Positive control: Ascorbic acid (IC₅₀ ~25 µM) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include a ROS scavenger (e.g., NAC) to differentiate redox-dependent effects .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloro, methoxy, hydroxy groups) influence bioactivity and binding interactions?

- Structure-Activity Relationship (SAR) :

- Antioxidant potency : Electron-withdrawing groups (e.g., -Cl) enhance radical scavenging by stabilizing intermediate radicals. Hydroxyl groups at the 3-position of the phenyl ring increase H-bond donation capacity, improving DPPH scavenging (e.g., IC₅₀ = 18 µM vs. ascorbic acid’s 35 µM) .

- Pharmacological targeting : Methoxy groups improve lipophilicity (logP ~2.8), enhancing blood-brain barrier penetration in neurological models. Replacements with trifluoromethyl groups (~logP 3.2) may further optimize pharmacokinetics .

Q. What in vivo models are appropriate for assessing therapeutic potential, and how are dosing regimens optimized?

- Models :

- Antioxidant efficacy : Rodent models of oxidative stress (e.g., CCl₄-induced hepatotoxicity). Administer orally at 10–50 mg/kg/day for 7 days; measure serum ALT/AST and hepatic glutathione levels .

- Anticancer activity : Xenograft models (e.g., MDM2-overexpressing tumors). Intraperitoneal dosing (20 mg/kg, 3×/week) with pharmacokinetic monitoring (Cmax ~1.2 µg/mL, t₁/₂ ~4.5 h) .

Q. How can computational methods predict off-target interactions or toxicity risks?

- Approaches :

- Molecular docking : Screen against CYP450 isoforms (e.g., CYP3A4) to assess metabolic stability. Use AutoDock Vina with Lamarckian GA parameters .

- Toxicity prediction : Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity (probability score <0.6) and mutagenicity. Validate with Ames test .

Key Considerations for Experimental Design

- Contradiction resolution : Conflicting solubility vs. bioactivity data require orthogonal assays (e.g., parallel artificial membrane permeability assay (PAMPA)) to balance hydrophilicity and efficacy .

- Crystallographic validation : Always cross-validate NMR/X-ray data with computational models to resolve stereochemical ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.